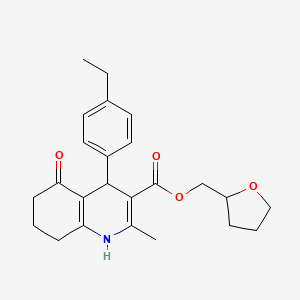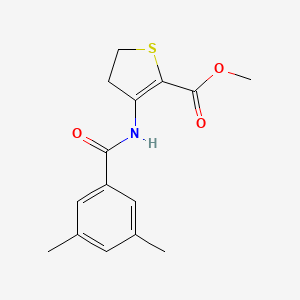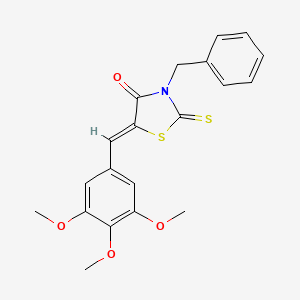
Tetrahydrofuran-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、テトラヒドロフラン環、キノリンコア、エステル官能基を特徴とし、研究や産業目的のために汎用性のある分子となっています。
合成方法
合成ルートと反応条件
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、適切な前駆体の環化が制御された条件下で行われるものがあります。反応条件は、通常、目的の生成物を高い収率と純度で得るために、触媒、溶媒、特定の温度と圧力の設定を使用します。
工業的生産方法
この化合物の工業的生産は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成を伴う場合があります。これには、連続フローリアクター、自動合成システム、および高度な精製技術を含めることができ、化合物が意図された用途に必要な仕様を満たすことを保証します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Functionalization of the quinoline: Introduction of the oxolan-2-yl group and the ethylphenyl group through nucleophilic substitution or Friedel-Crafts alkylation.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
反応の種類
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、以下を含む様々な化学反応を起こすことができます。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: この反応は、特定の官能基を還元し、化合物の特性を変えることができます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができ、化合物の活性や安定性を向上させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、および置換反応のための様々な求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります。置換反応は、導入された置換基に応じて、幅広い生成物を生み出す可能性があります。
科学研究への応用
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子を合成したり、反応機構を研究したりするためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性などの潜在的な生物活性について調査されています。
医学: 薬物開発やデリバリーシステムを含む、潜在的な治療応用について探求されています。
産業: 特殊化学品、材料、その他の工業製品の製造に使用されています。
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.
Anticancer Agents: Some derivatives are being studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
作用機序
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他の生体分子に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のキノリン誘導体とテトラヒドロフラン含有分子が含まれます。例としては、以下があります。
キノリン-3-カルボン酸エステル: これらの化合物は、類似のキノリンコアとカルボン酸エステル官能基を共有しています。
テトラヒドロフラン誘導体: これらの化合物は、テトラヒドロフラン環を含んでおり、類似の化学的特性を持つ可能性があります。
ユニークさ
テトラヒドロフラン-2-イルメチル 4-(4-エチルフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、官能基と構造的特徴の特定の組み合わせのために独特です
類似化合物との比較
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Levofloxacin: A quinolone antibiotic.
Uniqueness
“(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is unique due to its specific functional groups and structural complexity, which may confer unique biological activities and chemical properties.
特性
分子式 |
C24H29NO4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
oxolan-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-3-16-9-11-17(12-10-16)22-21(24(27)29-14-18-6-5-13-28-18)15(2)25-19-7-4-8-20(26)23(19)22/h9-12,18,22,25H,3-8,13-14H2,1-2H3 |
InChIキー |
NZRPOKBPRTWDSW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11682756.png)

![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11682770.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11682781.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682785.png)
![2-{[(Methylsulfonyl)methyl]sulfonyl}-3-(morpholin-4-yl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B11682788.png)
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)
